Boc-Ser(Leu-Fmoc)-OH
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Overview
Description
Boc-Ser(Leu-Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of serine, leucine, and fluorenylmethyloxycarbonyl (Fmoc), with tert-butyloxycarbonyl (Boc) as a protecting group. This compound is significant in the field of solid-phase peptide synthesis (SPPS) due to its ability to protect amino acids during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Leu-Fmoc)-OH involves the protection of the amino group of serine with Boc and the carboxyl group of leucine with Fmoc. The process typically includes the following steps:
Protection of Serine: The amino group of serine is protected using tert-butyloxycarbonyl (Boc) in the presence of a base such as diisopropylethylamine (DIEA).
Coupling with Leucine: The protected serine is then coupled with leucine, which has its carboxyl group protected by Fmoc.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Leu-Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups using acids like trifluoroacetic acid (TFA) for Boc and bases like piperidine for Fmoc.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as DCC or HOBt.
Common Reagents and Conditions
Deprotection: TFA for Boc removal and piperidine for Fmoc removal.
Coupling: DCC or HOBt as coupling reagents, often in the presence of a base like DIEA.
Major Products
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
Scientific Research Applications
Boc-Ser(Leu-Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Boc-Ser(Leu-Fmoc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Boc group protects the amino group of serine, preventing unwanted reactions, while the Fmoc group protects the carboxyl group of leucine. These protecting groups are selectively removed under specific conditions, allowing for the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(Leu-OH)-OH: Similar but lacks the Fmoc protection on leucine.
Fmoc-Ser(Leu-Boc)-OH: Similar but has the protecting groups reversed.
Uniqueness
Boc-Ser(Leu-Fmoc)-OH is unique due to its dual protection strategy, which allows for selective deprotection and efficient peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O8/c1-17(2)14-23(26(34)37-16-24(25(32)33)31-28(36)39-29(3,4)5)30-27(35)38-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,30,35)(H,31,36)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFDFHFWCCHHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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